molecular formula C7F14O B12078632 Undecafluoro(trifluoromethoxy)cyclohexane CAS No. 4943-06-0

Undecafluoro(trifluoromethoxy)cyclohexane

Cat. No.: B12078632
CAS No.: 4943-06-0
M. Wt: 366.05 g/mol
InChI Key: YXCACLPYCBOASG-UHFFFAOYSA-N
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Description

Undecafluoro(trifluoromethoxy)cyclohexane is a fluorinated organic compound with the molecular formula C₇F₁₄O. It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with eleven fluorine atoms. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecafluoro(trifluoromethoxy)cyclohexane typically involves the introduction of fluorine atoms into the cyclohexane ring and the trifluoromethoxy group. One common method is the direct fluorination of cyclohexane derivatives using elemental fluorine or fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Undecafluoro(trifluoromethoxy)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and various substituted cyclohexane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Undecafluoro(trifluoromethoxy)cyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which undecafluoro(trifluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecafluoro(trifluoromethoxy)cyclohexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in specialized applications .

Properties

CAS No.

4943-06-0

Molecular Formula

C7F14O

Molecular Weight

366.05 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethoxy)cyclohexane

InChI

InChI=1S/C7F14O/c8-1(9)2(10,11)4(14,15)6(18,22-7(19,20)21)5(16,17)3(1,12)13

InChI Key

YXCACLPYCBOASG-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(OC(F)(F)F)F

Origin of Product

United States

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